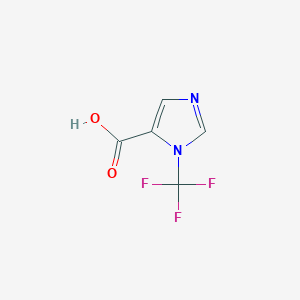

3-(Trifluoromethyl)imidazole-4-carboxylic acid

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

3-(trifluoromethyl)imidazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F3N2O2/c6-5(7,8)10-2-9-1-3(10)4(11)12/h1-2H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPOFGKUQJPDMSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N(C=N1)C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethyl)imidazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a trifluoromethyl-substituted nitrile with an amine in the presence of a base, followed by cyclization to form the imidazole ring. The reaction conditions often involve heating in solvents such as acetic acid or dimethyl sulfoxide (DMSO) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of 3-(Trifluoromethyl)imidazole-4-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Análisis De Reacciones Químicas

Types of Reactions

3-(Trifluoromethyl)imidazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the imidazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as reflux or catalysis.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a variety of substituted imidazole derivatives .

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block for Complex Molecules

3-(Trifluoromethyl)imidazole-4-carboxylic acid serves as an essential building block in organic synthesis. It is utilized in the preparation of more complex molecules, including pharmaceuticals and agrochemicals. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the resulting compounds, making them more effective in biological systems.

| Application | Description |

|---|---|

| Organic Synthesis | Used as a precursor in synthesizing various pharmaceutical agents. |

| Agrochemicals | Acts as an intermediate in the production of fungicides and herbicides. |

Biological Applications

Enzyme Inhibition

Research indicates that 3-(trifluoromethyl)imidazole-4-carboxylic acid exhibits potential as an enzyme inhibitor. It has been studied for its ability to interact with various enzymes involved in metabolic pathways, which can lead to therapeutic applications.

Pharmacological Properties

The compound has shown promise in preclinical studies for its anti-inflammatory and anticancer activities. Its mechanism involves modulation of signaling pathways that influence cell proliferation and apoptosis.

Case Studies

-

Neuroprotective Effects

In a study involving recombinant E. coli cells, 3-(trifluoromethyl)imidazole-4-carboxylic acid was observed to enhance the production of neuroprotective compounds. This suggests potential applications in neurodegenerative disease treatments. -

Anticancer Activity

A series of experiments demonstrated that this compound could inhibit tumor growth in vitro by inducing apoptosis in cancer cell lines. The results indicate a promising direction for future cancer therapies.

Industrial Applications

Material Science

The unique properties of 3-(trifluoromethyl)imidazole-4-carboxylic acid make it suitable for developing advanced materials with specific functionalities. Its incorporation into polymers can enhance thermal stability and chemical resistance.

Chemical Reactions

The compound undergoes various chemical reactions that expand its utility:

- Oxidation: Can be oxidized to form carboxylic acids or ketones.

- Reduction: Reduction reactions yield alcohols or amines.

- Nucleophilic Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to diverse derivatives.

| Reaction Type | Reagents Used | Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate | Carboxylic acids, ketones |

| Reduction | Lithium aluminum hydride | Alcohols, amines |

| Substitution | Nucleophiles (amines, thiols) | Substituted imidazole derivatives |

Mecanismo De Acción

The mechanism of action of 3-(Trifluoromethyl)imidazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The imidazole ring can participate in hydrogen bonding and π-π interactions, contributing to its binding affinity with target proteins and receptors .

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

The following table compares key structural features and applications of 3-(Trifluoromethyl)imidazole-4-carboxylic acid with related imidazole-carboxylic acid derivatives:

*Calculated based on molecular formula C₅H₃F₃N₂O₂.

Physicochemical Properties

- Lipophilicity : The trifluoromethyl group in 3-(Trifluoromethyl)imidazole-4-carboxylic acid increases logP compared to unsubstituted imidazole-4-carboxylic acid, enhancing membrane permeability .

- Acidity : The carboxylic acid group (pKa ~2-3) and imidazole ring (pKa ~6-7) contribute to pH-dependent solubility, similar to olmesartan, which is formulated as a prodrug to improve bioavailability .

- Stability : Trifluoromethyl groups resist metabolic oxidation, as seen in the pyrazole derivative (), which retains activity in cellular assays .

Actividad Biológica

3-(Trifluoromethyl)imidazole-4-carboxylic acid is a heterocyclic organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The unique trifluoromethyl group and carboxylic acid moiety contribute to its diverse biological effects, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The compound features an imidazole ring with a trifluoromethyl group at the 3-position and a carboxylic acid group at the 4-position. This structural arrangement is significant as it enhances the compound's lipophilicity and biological activity.

Target Interactions

3-(Trifluoromethyl)imidazole-4-carboxylic acid interacts with various biological targets, primarily enzymes involved in critical metabolic pathways. Its trifluoromethyl group is known to increase potency by improving interactions with target proteins, such as through hydrogen bonding, which can lower the pKa of cyclic carbamates involved in enzyme inhibition.

Biochemical Pathways

Research indicates that imidazole derivatives can inhibit succinate dehydrogenase, a key enzyme in the mitochondrial respiration chain. This inhibition disrupts cellular energy production, potentially leading to apoptosis in cancer cells .

Antimicrobial Properties

Studies have shown that 3-(trifluoromethyl)imidazole-4-carboxylic acid exhibits antimicrobial activity against various pathogens. Its mechanism involves disrupting cell wall biosynthesis pathways, particularly in bacteria such as Mycobacterium tuberculosis, where it inhibits the enzyme DprE1, crucial for arabinogalactan synthesis.

Anticancer Activity

The compound has been evaluated for its anticancer properties against several cancer cell lines, including MCF-7 (breast cancer) and PC-3 (prostate cancer). In vitro studies demonstrate significant cytotoxic effects, with IC50 values indicating potent activity. For instance, modifications to related compounds have shown that trifluoromethyl substitutions can enhance anticancer efficacy by a factor of eight compared to non-fluorinated analogues .

Case Studies and Research Findings

- Anticancer Evaluation :

-

Antimicrobial Activity :

- The compound was tested against Mycobacterium tuberculosis, showing effective inhibition of DprE1 enzyme activity. This suggests its potential role in developing new anti-tuberculosis agents.

Data Table: Biological Activity Overview

| Activity Type | Target Pathogen/Cell Line | IC50 Value (μM) | Mechanism of Action |

|---|---|---|---|

| Antimicrobial | Mycobacterium tuberculosis | N/A | Inhibition of DprE1 enzyme involved in cell wall synthesis |

| Anticancer | MCF-7 (Breast Cancer) | 2.63 | Induction of apoptosis via energy disruption |

| Anticancer | PC-3 (Prostate Cancer) | N/A | Potentially similar mechanisms as MCF-7 |

Q & A

Q. What synthetic methodologies are recommended for preparing 3-(Trifluoromethyl)imidazole-4-carboxylic acid, and how can reaction parameters be optimized?

- Methodological Answer : The synthesis typically involves introducing the trifluoromethyl group into the imidazole ring via halogen-exchange reactions or direct fluorination. For example, analogous compounds like ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate (CAS: 155377-19-8) are synthesized using triethylamine as a base in tetrahydrofuran (THF), followed by purification via column chromatography . Key parameters to optimize include reaction time (e.g., 3 days for phosphazene derivatives ), solvent polarity, and stoichiometric ratios of fluorinating agents. Monitoring via thin-layer chromatography (TLC) is critical to track intermediate formation .

Q. How can researchers validate the structural integrity and purity of 3-(Trifluoromethyl)imidazole-4-carboxylic acid?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : Analyze H and F NMR to confirm the trifluoromethyl group's presence and position (e.g., δ -60 to -70 ppm for CF in F NMR) .

- LC-MS : Verify molecular ion peaks (e.g., [M+H] for CHFNO at m/z 184.02) and assess purity .

- X-ray crystallography : Resolve crystal structures for unambiguous confirmation, as demonstrated for tetrachloromonospirocyclotriphosphazene derivatives .

Advanced Research Questions

Q. What mechanistic challenges arise during the trifluoromethylation of imidazole derivatives, and how can they be addressed?

- Methodological Answer : The electron-withdrawing nature of the trifluoromethyl group can destabilize intermediates, leading to side reactions like ring-opening or decarboxylation. Strategies include:

- Low-temperature reactions : Mitigate thermal decomposition.

- Catalytic systems : Use transition-metal catalysts (e.g., CuI) to enhance regioselectivity, as seen in analogous pyrazole syntheses .

- Protecting groups : Temporarily shield the carboxylic acid moiety during fluorination to prevent undesired interactions .

Comparative studies with structurally related compounds (e.g., 4-phenyl-5-(trifluoromethyl)imidazole-2-carboxylic acid, CAS: [504] ) highlight the importance of steric and electronic effects.

Q. How can computational modeling predict the reactivity of 3-(Trifluoromethyl)imidazole-4-carboxylic acid in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations can map reaction pathways:

- Electrostatic potential surfaces : Identify electron-deficient regions (e.g., the C4 position of imidazole) prone to nucleophilic attack .

- Transition-state analysis : Model activation energies for trifluoromethyl group retention under acidic/basic conditions.

Published data on similar compounds (e.g., ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate ) suggest that computational predictions align with experimental outcomes when solvent effects are accounted for.

Q. What strategies resolve contradictions in spectroscopic data for trifluoromethylated imidazoles across studies?

- Methodological Answer : Discrepancies often arise from solvent effects or tautomeric equilibria. For reproducibility:

- Standardize solvents : Use deuterated DMSO or CDCl for NMR to minimize shifts .

- Dynamic NMR experiments : Resolve tautomerism by analyzing temperature-dependent spectra (e.g., imidazole ring proton exchange ).

Cross-reference with crystallographic data (e.g., bond lengths and angles ) to validate assignments.

Safety and Handling Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.